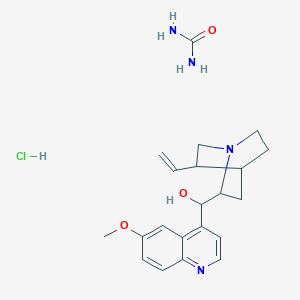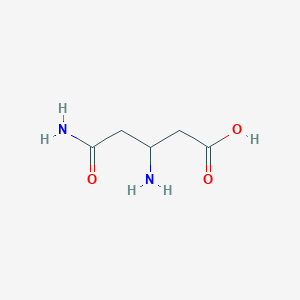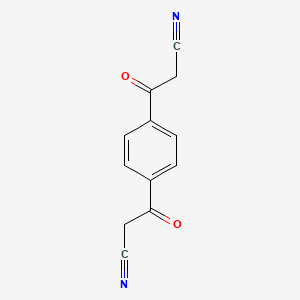
1,4-DI(Cyanoacetyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-DI(Cyanoacetyl)benzene, also known as 3,3’-(1,4-phenylene)bis(3-oxopropanenitrile), is an organic compound with the molecular formula C12H8N2O2. It is characterized by the presence of two cyanoacetyl groups attached to a benzene ring at the 1 and 4 positions. This compound is known for its applications in various fields, including organic synthesis and materials science .
Métodos De Preparación
1,4-DI(Cyanoacetyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of dimethyl terephthalate with acetonitrile in the presence of sodium hydride and N,N-dimethylformamide (DMF) at 100°C for 2 hours. The reaction mixture is then cooled, filtered, and washed with petroleum ether to obtain the desired product . Another method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions .
Análisis De Reacciones Químicas
1,4-DI(Cyanoacetyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include sodium hydride, DMF, and acetonitrile. Major products formed from these reactions include 3-oxopropanenitrile derivatives .
Aplicaciones Científicas De Investigación
1,4-DI(Cyanoacetyl)benzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,4-DI(Cyanoacetyl)benzene involves its ability to participate in various chemical reactions due to the presence of cyano and carbonyl functional groups. These groups enable the compound to interact with different molecular targets and pathways, leading to the formation of various products .
Comparación Con Compuestos Similares
1,4-DI(Cyanoacetyl)benzene can be compared with other similar compounds, such as:
- 1,4-Diacetylbenzene
- Benzoylacetonitrile
- 4-Acetylbenzaldehyde
- 4-n-Propylpropiophenone
These compounds share similar structural features but differ in their functional groups and reactivity. The presence of cyanoacetyl groups in this compound makes it unique and versatile in various chemical reactions .
Propiedades
Número CAS |
4640-70-4 |
|---|---|
Fórmula molecular |
C12H8N2O2 |
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
3-[4-(2-cyanoacetyl)phenyl]-3-oxopropanenitrile |
InChI |
InChI=1S/C12H8N2O2/c13-7-5-11(15)9-1-2-10(4-3-9)12(16)6-8-14/h1-4H,5-6H2 |
Clave InChI |
UGDGBJUIWOFRND-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CC#N)C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



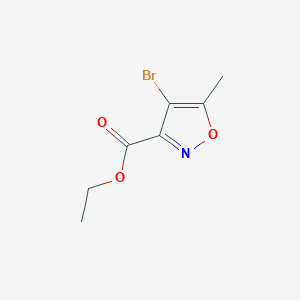



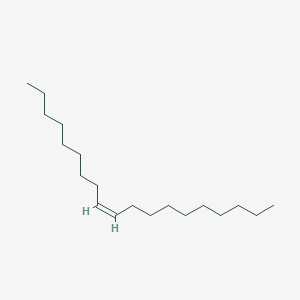
![Benzofuro[3,2-b]pyridin-6-yl trifluoromethanesulfonate](/img/structure/B12102897.png)
![2-Phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B12102904.png)
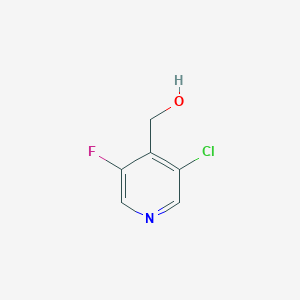
![benzyl (3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B12102913.png)
![2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate](/img/structure/B12102918.png)

